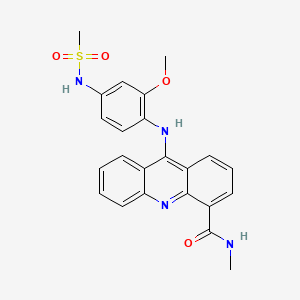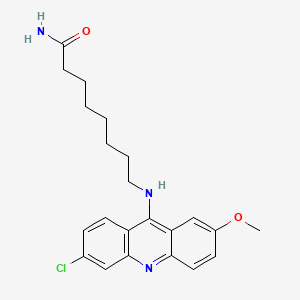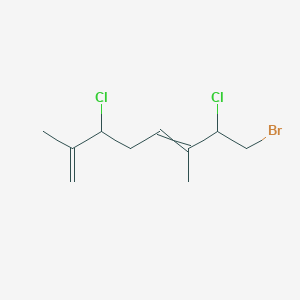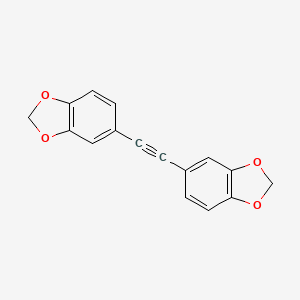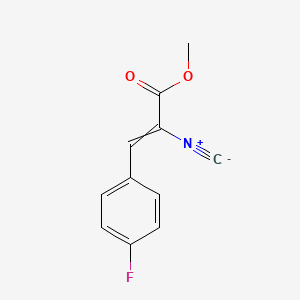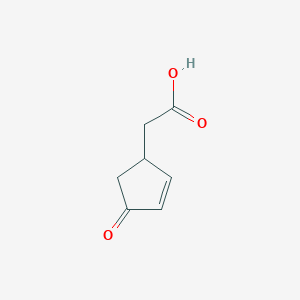![molecular formula C13H13Br2NS B14447954 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide CAS No. 77148-74-4](/img/structure/B14447954.png)
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide typically involves the reaction of 4-bromobenzyl chloride with 1-methylpyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Applications De Recherche Scientifique
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium iodide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium fluoride
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the sulfanyl group provides opportunities for covalent modifications .
Propriétés
Numéro CAS |
77148-74-4 |
|---|---|
Formule moléculaire |
C13H13Br2NS |
Poids moléculaire |
375.12 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrNS.BrH/c1-15-9-3-2-4-13(15)16-10-11-5-7-12(14)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
SRLDUTCCSXBABG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









